molecular formula C12H16N2O3 B3002043 Ethyl 2-[(4-aminophenyl)formamido]propanoate CAS No. 76765-77-0

Ethyl 2-[(4-aminophenyl)formamido]propanoate

Cat. No.: B3002043
CAS No.: 76765-77-0
M. Wt: 236.271
InChI Key: KBCCMMJEFVLUSS-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-aminophenyl)formamido]propanoate is an ester derivative featuring a propanoate backbone substituted at the 2-position with a formamido group linked to a 4-aminophenyl ring. The ethyl ester group enhances lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[(4-aminobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCMMJEFVLUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-aminophenyl)formamido]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-aminobenzamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-aminophenyl)formamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-[(4-aminophenyl)formamido]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-aminophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Ethyl 2-[(4-Amino-2-fluorophenyl)formamido]propanoate Hydrochloride (CAS 1494617-49-0)

  • Structural Difference : Incorporates a fluorine atom at the 2-position of the phenyl ring.
  • Application : Marketed as a life science reagent (American Elements) for pharmaceutical research .

Methyl 3-[(2-Iodophenyl)formamido]propanoate (Compound 28)

  • Structural Difference : Substituted with a 2-iodophenyl group and a methyl ester.
  • Impact: The iodine atom introduces steric bulk and polarizability, which may alter electronic interactions in catalytic or receptor-binding contexts. Synthesized in 59% yield via reaction of 2-iodobenzoyl chloride with methyl 3-aminopropanoate .
  • Application : Used in structure-activity relationship (SAR) studies for enzyme inhibition .

Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate (CAS 74743-23-0)

  • Structural Difference : Features a phthalimide group at the 2-position instead of formamido.
  • Impact : The phthalimide group increases steric hindrance and may confer fluorescence or photoactivity. This compound is used as a heterocyclic building block in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility (mg/mL) Synthetic Yield
Ethyl 2-[(4-aminophenyl)formamido]propanoate (Target) 266.29 ~1.8 (predicted) ~10 (DMSO) N/A
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate HCl 302.73 ~1.5 >50 (Water) N/A
Methyl 3-[(2-iodophenyl)formamido]propanoate 347.14 ~2.3 ~20 (DMSO) 59%

<sup>a</sup> LogP values estimated using ChemDraw.

Biological Activity

Ethyl 2-[(4-aminophenyl)formamido]propanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester and an amine functional group. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human leukemia cells (HL-60) by inducing apoptosis.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study demonstrated that this compound significantly reduced cell viability in HL-60 cells with an IC50 value indicating effective dose-response relationships. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses.
  • Anti-inflammatory Research :
    • In vitro assays showed that treatment with this compound decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potential pathway for anti-inflammatory action.
  • Antioxidant Activity Assessment :
    • The DPPH radical scavenging assay indicated that this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Table of Biological Activities

Activity TypeMechanismReference Study
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
AntioxidantScavenges free radicals

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